molecular formula C16H23N5O2 B2736581 8-(cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 378200-77-2

8-(cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2736581
CAS No.: 378200-77-2
M. Wt: 317.393
InChI Key: JJUMTXHBSPGKCJ-UHFFFAOYSA-N
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Description

8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound belongs to the class of purine derivatives and is characterized by its unique chemical structure, which confers specific physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves a multi-step reaction process. This process usually begins with the preparation of intermediate compounds, followed by their subsequent cyclization and functionalization.

  • Initial Steps:

    • Formation of the base structure: : The synthesis often starts with the preparation of 1,3-dimethylxanthine, which serves as the core structure.

    • Cyclohexylamine addition: : Cyclohexylamine is then introduced to form the cyclohexylamino derivative.

  • Functional Group Addition:

    • Allylation: : The addition of the prop-2-en-1-yl group is typically performed using allyl bromide in the presence of a suitable base.

    • Cyclization: : The final cyclization step may involve heating under reflux conditions with an appropriate solvent to achieve the desired tetrahydropurine structure.

Industrial Production Methods: For industrial-scale production, optimizations in terms of reaction conditions and yields are crucial. Common industrial methods include:

  • Batch Processing: : Utilizes larger reaction vessels and optimized temperature and pressure conditions to ensure consistent product quality and yield.

  • Continuous Flow Synthesis: : A more modern approach, this technique allows for continuous production with improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, forming various oxidized derivatives.

  • Reduction: : Reduction processes might reduce specific functional groups, altering the compound’s properties.

  • Substitution: : Substitution reactions, particularly on the amino and prop-2-en-1-yl groups, can yield numerous analogues.

Common Reagents and Conditions:
  • Oxidizing Agents: : Reagents such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, or other alkylating agents depending on the desired substitution product.

Major Products:
  • Oxidized Derivatives: : Compounds formed via oxidation, potentially useful in various chemical applications.

  • Reduced Derivatives: : Products of reduction that may have distinct properties compared to the parent compound.

  • Substituted Derivatives: : Numerous possible analogues with varying functional groups replacing the original substituents.

Scientific Research Applications

Chemistry:

  • Catalysts: : Can be used as a catalyst or a ligand in various organic reactions.

  • Material Science:

Biology and Medicine:
  • Pharmacological Research: : Investigated for potential therapeutic effects, including its role as an enzyme inhibitor or receptor antagonist.

  • Diagnostic Tools: : May serve as a marker or probe in biochemical assays.

Industry:
  • Industrial Catalysis: : Utilized in various catalytic processes due to its unique chemical properties.

  • Chemical Manufacturing: : An intermediate in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism by which 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exerts its effects often involves:

  • Molecular Targets: : These may include specific enzymes or receptors in biological systems, depending on its application.

  • Pathways: : Interaction with cellular pathways, potentially altering biological processes such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

When compared to similar compounds, 8-(Cyclohexylamino)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its:

  • Chemical Structure: : The specific combination of cyclohexylamino, dimethyl, and prop-2-en-1-yl groups.

  • Reactivity: : Exhibits distinct reactivity patterns compared to its analogues.

List of Similar Compounds:
  • Caffeine: : 1,3,7-Trimethylxanthine, known for its stimulant effects.

  • Theophylline: : 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

  • Theobromine: : 3,7-Dimethylxanthine, found in cocoa and chocolate.

This compound continues to be a compound of great interest across various scientific and industrial domains, reflecting its versatility and potential for innovation.

Properties

IUPAC Name

8-(cyclohexylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-4-10-21-12-13(19(2)16(23)20(3)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h4,11H,1,5-10H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUMTXHBSPGKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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